Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate
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Overview
Description
Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a thiophene group, a cyanoethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the thiophene group and the cyanoethyl group. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its use. For example, in a biological setting, the compound may bind to a specific enzyme, inhibiting its activity and leading to a desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl diisopropylchlorophosphoramidite: This compound is used as an intermediate in organic synthesis and shares the cyanoethyl group with Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate.
Thiophene derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(2)19-14(18)11-9-17(7-4-6-15)16-13(11)12-5-3-8-20-12/h3,5,8-10H,4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFSPCSCJRIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(N=C1C2=CC=CS2)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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